Ethyl 2-acetylnicotinate
Overview
Description
Ethyl 2-acetylnicotinate is an organic compound with the molecular formula C10H11NO3 It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester and an acetyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl isonicotinate with paraldehyde in the presence of tert-butyl hydroperoxide, ferrous sulfate heptahydrate, and trifluoroacetic acid. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
Ethyl 2-acetylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or conditions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-acetylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through modulation of enzymatic activities or interaction with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Ethyl 2-acetylnicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Similar in structure but lacks the acetyl group.
Methyl nicotinate: Contains a methyl ester instead of an ethyl ester.
Nicotinic acid: The parent compound without ester or acetyl modifications.
Uniqueness
The presence of both the ethyl ester and acetyl group in this compound imparts unique chemical and biological properties compared to its analogs. These modifications can influence its reactivity, solubility, and potential biological activities, making it a compound of interest for further study.
Properties
IUPAC Name |
ethyl 2-acetylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-5-4-6-11-9(8)7(2)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXKNANXXJUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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